1-Cyclopentylpiperidine

Overview

Description

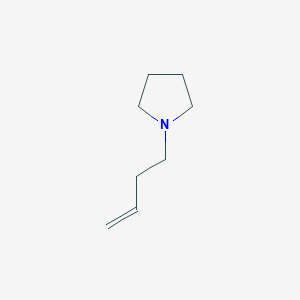

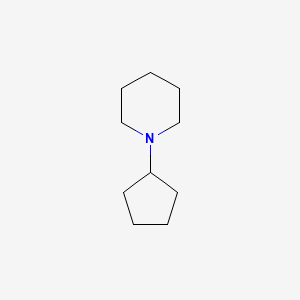

1-Cyclopentylpiperidine is a chemical compound with the CAS Number: 7335-04-8 and a molecular weight of 153.27 . It has a linear formula of C10H19N .

Synthesis Analysis

The synthesis of 1-Cyclopentylpiperidine and its derivatives has been a subject of interest in modern organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly significant due to their unique biochemical properties . They have been synthesized and bio-assayed for varied activity .Molecular Structure Analysis

The molecular structure of 1-Cyclopentylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms . The InChI code for this compound is 1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 .Physical And Chemical Properties Analysis

1-Cyclopentylpiperidine has a boiling point of 205-208/745 Torr and a melting point of 167-168 .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Cyclopentylpiperidine is a valuable building block in the synthesis of pharmaceutical compounds. Its structure is pivotal for constructing drugs, as piperidine derivatives are present in more than twenty classes of pharmaceuticals . The versatility of this compound allows for the creation of a wide range of pharmacologically active molecules.

Anticancer Agents

Piperidine derivatives, including 1-Cyclopentylpiperidine, have shown promise as anticancer agents. They are being explored for their potential to inhibit cancer cell growth and metastasis . Research is ongoing to understand their mechanisms of action and to develop new cancer therapies based on these compounds.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make them candidates for treating various infections. 1-Cyclopentylpiperidine could be used to synthesize new compounds with enhanced efficacy against resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Uses

Compounds derived from 1-Cyclopentylpiperidine may serve as analgesics and anti-inflammatory agents. Their ability to modulate pain and inflammatory responses is of significant interest in the development of new treatments for chronic pain and inflammatory diseases .

Antipsychotic Medications

The piperidine nucleus is a common feature in many antipsychotic drugs. Derivatives of 1-Cyclopentylpiperidine are being studied for their potential use in treating psychiatric disorders, including schizophrenia and bipolar disorder .

Neurodegenerative Disease Research

Research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s may benefit from compounds synthesized from 1-Cyclopentylpiperidine. These compounds could play a role in developing treatments that target the neurological pathways affected by these diseases .

Cardiovascular Drug Development

1-Cyclopentylpiperidine derivatives are being investigated for their cardiovascular applications. They may contribute to the development of drugs that address conditions like hypertension and heart failure .

Chemical Biology and Biochemistry

In chemical biology and biochemistry, 1-Cyclopentylpiperidine is used to study enzyme reactions, receptor-ligand interactions, and other cellular processes. Its incorporation into larger molecules can help elucidate the function of biological systems .

Future Directions

While specific future directions for 1-Cyclopentylpiperidine are not mentioned in the search results, the field of piperidine research is vast and continually evolving. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and discovering new applications in various fields.

properties

IUPAC Name |

1-cyclopentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANFTXHKVXPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223594 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpiperidine | |

CAS RN |

7335-04-8 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.